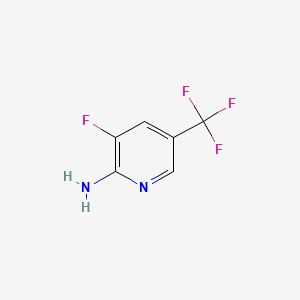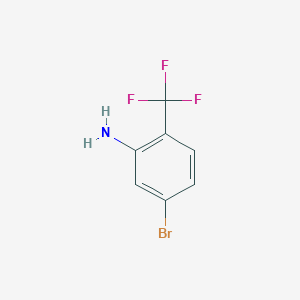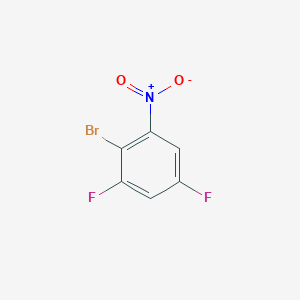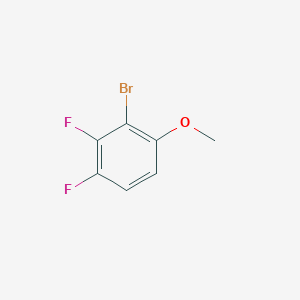![molecular formula C21H28N2O2S B1292893 2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 865419-00-7](/img/structure/B1292893.png)
2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of thiophene . Thiophene and its derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be analyzed using IR, 1H NMR, and 13C NMR . For example, the IR spectrum can show peaks corresponding to NH2, C≡N, and C=O groups . The 1H NMR spectrum can show peaks corresponding to CH2, ArH, and NH2 . The 13C NMR spectrum can show peaks corresponding to piperazine Cs, Ar. Cs, C≡N, and C=O .Chemical Reactions Analysis
The chemical reactions of thiophene derivatives can be analyzed using various spectroscopic techniques . The yield, melting point, and IR, 1H NMR, and 13C NMR spectra can provide information about the chemical reactions .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Agents
Thiophene derivatives have been studied for their anticancer properties. The presence of the thiophene ring in molecules is associated with a range of pharmacological activities, including anticancer effects . The specific compound could be investigated for its potential to act as a kinase inhibitor, which is a common strategy in cancer treatment.
Organic Electronics: Semiconductors
The thiophene moiety is a key component in the development of organic semiconductors. Its incorporation into compounds can lead to materials with desirable electronic properties for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Material Science: Corrosion Inhibitors
Thiophene and its derivatives are known to serve as corrosion inhibitors. This application is crucial in protecting metals and alloys from corrosive processes, which is vital in industrial chemistry .
Pharmaceutical Applications: Anti-inflammatory Drugs
Compounds with a thiophene ring, such as the one being analyzed, have shown anti-inflammatory properties. This makes them candidates for the development of nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
Thiophene derivatives have demonstrated antimicrobial activity against various organisms. Research into the specific compound could explore its effectiveness against bacteria such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus .
Anesthetics
The structural similarity of the compound to known anesthetics that contain thiophene rings suggests potential use as a local anesthetic, particularly in dental procedures .
Voltage-Gated Sodium Channel Blockers
Given the compound’s structural characteristics, it may be researched for its potential as a voltage-gated sodium channel blocker. This application is significant in the development of treatments for conditions like epilepsy .
Anti-Atherosclerotic Agents
Lastly, the compound’s potential anti-atherosclerotic properties could be of interest. Atherosclerosis is a condition characterized by the hardening and narrowing of the arteries, and thiophene derivatives may offer a therapeutic approach .
Mécanisme D'action
Indole Derivatives
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Indole is an important heterocyclic system that provides the skeleton to many biologically active compounds .
Thiophene Derivatives
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. Thiophene derivatives are utilized in industrial chemistry and material science. Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety and Hazards
Orientations Futures
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Propriétés
IUPAC Name |
2-amino-N-(3-methoxyphenyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-5-21(2,3)13-9-10-16-17(11-13)26-19(22)18(16)20(24)23-14-7-6-8-15(12-14)25-4/h6-8,12-13H,5,9-11,22H2,1-4H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBIABXWMLATQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC(=CC=C3)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![P-[(3-bromo-6-cyano-2-naphthalenyl)difluoromethyl]-phosphonic acid](/img/structure/B1292822.png)

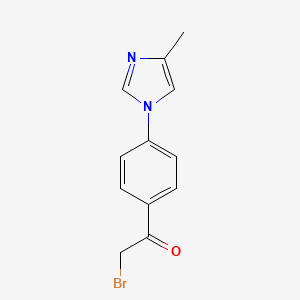
![2-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1292828.png)
